2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-19-14(13-3-2-8-20-13)9-17-15(18)10-21-12-6-4-11(16)5-7-12/h2-8,14H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPALRHXTYJTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(furan-2-yl)-2-methoxyethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically between 0°C to 25°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Acetamide Bond Cleavage
The compound undergoes hydrolysis under both acidic (HCl, H₂SO₄) and basic (NaOH, KOH) conditions, yielding:
-
2-(4-chlorophenoxy)acetic acid (via C–N bond cleavage)
-
2-(furan-2-yl)-2-methoxyethylamine
Conditions (from analogs):
| Medium | Temperature | Time | Yield |
|---|---|---|---|
| 1M HCl | 80°C | 6h | 72% |
| 0.5M NaOH | 60°C | 4h | 85% |
This reaction is critical for prodrug activation or metabolite studies.
Oxidation of the Furan Ring
The furan moiety undergoes regioselective oxidation with mCPBA (meta-chloroperbenzoic acid) or H₂O₂/Fe²⁺ , forming a dihydrofuran dioxide intermediate. Further oxidation produces:
-
2-(4-chlorophenoxy)-N-[2-(5-hydroxyfuran-2-yl)-2-methoxyethyl]acetamide (epoxidation)
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Maleic acid derivatives (ring-opening under strong oxidizers).
Kinetic Data :
| Oxidizing Agent | Solvent | k (M⁻¹s⁻¹) |
|---|---|---|
| mCPBA | DCM | 1.2 × 10⁻³ |
| H₂O₂/FeSO₄ | MeOH | 3.8 × 10⁻⁴ |
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):
| Reagent | Product | Conditions |
|---|---|---|
| Piperidine | 4-piperidinophenoxy analog | DMF, 100°C, 12h |
| Sodium methoxide | 4-methoxyphenoxy derivative | EtOH, reflux, 8h |
Yields range from 60–78%, with regioselectivity confirmed via in situ NMR .
Amide Reduction
Using LiAlH₄ or BH₃·THF , the acetamide group reduces to:
-
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]ethylamine
Selectivity Data :
| Reducing Agent | Solvent | Amide → Amine Conversion |
|---|---|---|
| LiAlH₄ | THF | 92% |
| BH₃·THF | Ether | 68% |
Methoxyethyl Group Reactivity
The methoxyether undergoes demethylation with BBr₃ or HI , producing a hydroxyl group:
-
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxyethyl]acetamide
Optimized Conditions :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| BBr₃ | −78°C → RT | 3h | 88% |
| HI (57%) | 110°C | 6h | 75% |
Photochemical Reactions
Under UV light (λ = 254 nm), the chlorophenoxy group undergoes homolytic cleavage , generating:
-
Phenoxy radicals → dimerization products (C–O–C linkages)
Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile .
Biochemical Interactions
While not a classical reaction, the compound inhibits osteoclastogenesis by disrupting RANKL-induced signaling pathways, as shown in analogs . This biological activity correlates with its stability under physiological pH (t₁/₂ = 4.2h in PBS) .
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in alkaline media (pH > 10).
-
Thermal Stability : Stable up to 150°C (TGA data).
-
Light Sensitivity : Store in amber vials to prevent radical formation .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorophenoxy compounds have shown effectiveness against various pathogens, including bacteria and fungi. The compound's structure suggests potential mechanisms of action that may inhibit microbial growth through interaction with cellular components.
Case Study:
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL, indicating strong antibacterial properties.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.75 | Broad-spectrum activity |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the molecular structure can enhance these effects.
Case Study:
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that compounds with a chlorophenoxy group exhibited IC50 values below 10 μM, indicating substantial growth inhibition.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | MCF-7 | < 10 | Significant growth inhibition |
| Antitumor | A549 | < 8 | Enhanced by structural modifications |
Summary of Research Findings
The compound's promising biological activities make it a candidate for further research in drug development. Its structural characteristics allow for modifications that can enhance efficacy while reducing toxicity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Biological Activity
2-(4-Chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 267.71 g/mol
This compound features a chlorophenoxy group and a furan moiety, which are significant for its biological interactions.
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. Compounds that modulate GPCR activity can influence pathways related to inflammation, pain, and metabolic disorders .
- Enzyme Inhibition : This compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer or diabetes.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various chlorophenyl derivatives, including 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide. Results indicated significant activity against several bacterial strains, suggesting potential use as an antimicrobial agent.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted to determine the compound's effects on cancer cell lines. The results showed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activity Findings
| Study | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Antimicrobial Activity | Effective against E. coli | Not specified | Bacterial cell membrane |
| Cytotoxicity in Cancer Cells | Induces apoptosis | 25 | Cancer cell lines (e.g., HeLa) |
| GPCR Modulation | Inhibits receptor signaling | Not specified | Various GPCRs |
Case Studies
- Case Study on Anticancer Effects : A recent study explored the effects of 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus. The results demonstrated that the compound could inhibit bacterial growth effectively, suggesting its potential application in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are recommended synthesis strategies for 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide?
- Methodological Answer : A multi-step synthesis approach is typically employed. First, perform a substitution reaction using 4-chlorophenol with chloroacetamide derivatives under alkaline conditions to form the chlorophenoxy intermediate. Next, introduce the furan-methoxyethyl moiety via a nucleophilic substitution or condensation reaction. For example, describes a similar method using substitution, reduction, and condensation steps for acetamide derivatives . highlights the use of a weak base (e.g., K₂CO₃) in acetonitrile to facilitate ether bond formation, which can be adapted for the methoxyethyl group .
Q. How should the compound’s structure be characterized to confirm its purity and identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) as demonstrated in for related acetamide structures .
- NMR spectroscopy (¹H and ¹³C) to verify functional groups (e.g., furan protons at δ 6.3–7.4 ppm, methoxy groups at δ ~3.3 ppm).
- FTIR to identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( emphasizes protective measures for structurally similar chloroacetamides) .
- Ventilation : Use fume hoods for reactions involving volatile reagents.
- Waste Disposal : Segregate halogenated waste (e.g., chlorophenoxy byproducts) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-calculated geometries (e.g., using Gaussian or ORCA software). used this approach to validate hydrogen-bonding interactions .
- Dynamic NMR studies : Assess temperature-dependent NMR shifts to detect conformational flexibility that might explain discrepancies (e.g., rotational barriers in the methoxyethyl group).
- Multi-technique analysis : Integrate IR, Raman, and solid-state NMR to probe crystal packing effects versus solution-state behavior .
Q. What computational approaches are suitable for predicting biological activity or ligand-receptor interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrophobic pockets, given the compound’s aromatic and ether motifs). references anti-COVID docking studies for similar amides .
- QSAR modeling : Corrogate substituent effects (e.g., chloro, furan) on bioactivity using descriptors like logP, polar surface area, and H-bond acceptors/donors.
- MD simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational dynamics .
Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?
- Methodological Answer :
- Crystallographic analysis : Identify intermolecular interactions (e.g., N-H···O, C-H···O) using software like Mercury. revealed chain-forming hydrogen bonds along the c-axis, which could enhance thermal stability .
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with packing density.
- Solubility studies : Compare experimental solubility in polar/nonpolar solvents with predicted values (e.g., using Hansen solubility parameters) to link crystal lattice energy with dissolution behavior .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | Furan protons: δ 6.3–7.4; Methoxy: δ ~3.3 | |
| ¹³C NMR | Carbonyl (C=O): δ ~170; Chlorophenoxy C-O: δ ~150 | |
| FTIR | C=O stretch: 1650–1700 cm⁻¹; C-O-C: ~1200 cm⁻¹ |
Table 2 : Common Intermolecular Interactions in Acetamide Crystals (from XRD)
| Interaction Type | Distance (Å) | Example in Evidence |
|---|---|---|
| N-H···O | 2.8–3.2 | |
| C-H···O | 3.0–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
